An In-Depth Technical Guide to 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a core component of nucleobases, which allows its derivatives to potentially interfere with biological pathways such as DNA replication.[3] The inherent chemical properties of the 1,3,4-thiadiazole nucleus, including its mesoionic character, contribute to favorable pharmacokinetic profiles, such as the ability to cross biological membranes.[3] Consequently, this scaffold is a constituent of several established drugs and a focal point in the development of new therapeutic agents with a wide range of applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[4][5][6]
This technical guide focuses on a specific derivative, 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole . The introduction of a 2-bromophenyl group at the 2-position and a methyl group at the 5-position of the thiadiazole ring is anticipated to modulate its biological and chemical properties significantly. The bromine atom, a halogen, can act as a handle for further chemical modifications through cross-coupling reactions, and its presence can influence the compound's lipophilicity and binding interactions with biological targets. The methyl group can also impact the molecule's steric and electronic properties, further fine-tuning its activity. This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of this promising compound.
Physicochemical Properties
While extensive experimental data for 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole is not widely published, its fundamental properties can be tabulated based on its chemical structure and data from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂S | [7] |
| Molecular Weight | 255.13 g/mol | [7] |
| CAS Number | 915923-21-6 | [7] |
| Appearance | Predicted to be a solid | [7] |
| Purity | >95.0% (as commercially available) | [7] |
| InChI Key | SILPBHNEWDTMAT-UHFFFAOYSA-N | [7] |
Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole: A Methodological Approach
Step 1: Synthesis of 2-Bromobenzoyl Chloride
The initial step is the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride. This is a standard transformation in organic synthesis.
Protocol:
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To a solution of 2-bromobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as 1,2-dichloroethane, add phosphorus trichloride (0.4 eq).[10]
-
Heat the reaction mixture at reflux for approximately 4 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagent can be removed under reduced pressure to yield crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole
The second step involves the reaction of 2-bromobenzoyl chloride with a suitable thiohydrazide derivative, followed by cyclization to form the 1,3,4-thiadiazole ring. For the introduction of the 5-methyl group, N'-acetylthiohydrazide (thioacetohydrazide) would be the appropriate reagent.
Protocol:
-
Prepare a solution of N'-acetylthiohydrazide (1.0 eq) in a suitable solvent.
-
Cool the solution in an ice bath and slowly add 2-bromobenzoyl chloride (1.0 eq) from the previous step.
-
Allow the reaction to proceed at low temperature for a set period, followed by stirring at room temperature.
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The intermediate N-(2-bromobenzoyl)-N'-acetylthiohydrazide is then cyclized. This can often be achieved by heating the reaction mixture or by the addition of a dehydrating agent.
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After the reaction is complete, the mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent.
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The organic layer is then washed, dried, and the solvent is evaporated.
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The crude product is purified by recrystallization or column chromatography to yield 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole.
Causality Behind Experimental Choices:
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The conversion of the carboxylic acid to the acyl chloride in Step 1 is crucial as it activates the carbonyl group for nucleophilic attack by the thiohydrazide in Step 2.
-
The use of a suitable base in Step 2 may be necessary to neutralize the HCl generated during the acylation reaction.
-
The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction.
Spectroscopic Characterization (Predicted)
Based on the analysis of similar structures, the following spectroscopic data can be predicted for 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm. The aromatic protons of the 2-bromophenyl group will appear as a multiplet in the region of δ 7.2-8.0 ppm.
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¹³C NMR: The carbon NMR spectrum will likely display a signal for the methyl carbon around δ 15-20 ppm. The carbons of the thiadiazole ring are expected to resonate at approximately δ 150-170 ppm. The aromatic carbons of the bromophenyl ring will appear in the range of δ 120-135 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift.
Reactivity and Potential for Further Functionalization
The chemical structure of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole offers several avenues for further chemical modification, enhancing its potential as a scaffold in drug discovery and materials science.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is a key functional group for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
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Reactions at the Methyl Group: The methyl group could potentially be functionalized, for instance, through radical halogenation followed by nucleophilic substitution, to introduce other functional groups.
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Reactions involving the Thiadiazole Ring: The 1,3,4-thiadiazole ring is generally stable but can undergo reactions under specific conditions. For example, N-alkylation at one of the ring nitrogens is a possibility.
Potential Applications in Drug Discovery and Materials Science
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2] The specific substitution pattern of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole suggests several potential areas of application.
Anticancer Activity
Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][5] The ability of the thiadiazole ring to act as a bioisostere for other heterocyclic systems found in anticancer drugs makes this class of compounds particularly interesting for oncology research.
Antimicrobial and Antifungal Activity
The 1,3,4-thiadiazole nucleus is a core component of several antimicrobial and antifungal agents.[8] The presence of the halogenated phenyl ring in 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole may enhance its antimicrobial properties.
Enzyme Inhibition
Derivatives of 1,3,4-thiadiazole have been shown to be effective inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase.[11] The structural features of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole make it a candidate for screening against a range of enzymatic targets.
Materials Science
The aromatic and heterocyclic nature of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole suggests potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a component in the synthesis of novel polymers with specific electronic or photophysical properties.
Conclusion
2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a molecule of significant interest due to the proven pharmacological importance of the 1,3,4-thiadiazole scaffold. While specific experimental data for this compound is limited, its synthesis is achievable through established methodologies in heterocyclic chemistry. The presence of a reactive bromine atom provides a versatile handle for further chemical modifications, opening up avenues for the creation of diverse chemical libraries for drug discovery and materials science research. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.
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